Alanine Valsartan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alanine Valsartan is a compound that combines the properties of alanine, an amino acid, and valsartan, an angiotensin II receptor blocker. Valsartan is primarily used to manage hypertension and heart failure by blocking the effects of angiotensin II, a peptide hormone that causes blood vessels to constrict. This combination aims to leverage the benefits of both components for potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of valsartan involves multiple steps, starting from 4’-methyl-2-cyanobiphenyl. The key step in the synthesis is the formation of the tetrazole ring, which is catalyzed by a Lewis acid . Another method involves a continuous flow process that includes N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis .

Industrial Production Methods: Industrial production of valsartan typically follows the multistep synthesis route, optimizing each step for large-scale production. The use of continuous flow reactors and heterogeneous catalysts, such as palladium-substituted cerium-tin-oxide, enhances the efficiency and yield of the process .

Types of Reactions:

Oxidation: Valsartan can undergo oxidation reactions, particularly at the tetrazole ring.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Valsartan can participate in substitution reactions, especially involving the biphenyl moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Reagents such as halogens and nucleophiles are commonly used in substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted biphenyl compounds.

Aplicaciones Científicas De Investigación

Alanine Valsartan has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the effects of angiotensin II receptor blockers on chemical reactions.

Biology: Investigated for its potential effects on cellular pathways and gene expression.

Medicine: Primarily used to manage hypertension and heart failure. Research is ongoing to explore its potential in treating other cardiovascular diseases.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mecanismo De Acción

Alanine Valsartan exerts its effects by blocking the angiotensin II type 1 receptor (AT1). This prevents angiotensin II from binding to the receptor, thereby inhibiting its hypertensive effects, which include vasoconstriction, stimulation of aldosterone synthesis, and renal sodium reabsorption . The blockade of the AT1 receptor leads to reduced blood pressure, decreased cardiac activity, and increased sodium excretion .

Comparación Con Compuestos Similares

Losartan: Another angiotensin II receptor blocker with a similar mechanism of action.

Telmisartan: Known for its longer half-life and additional benefits in metabolic syndrome.

Candesartan: Notable for its high binding affinity to the AT1 receptor.

Uniqueness: Alanine Valsartan is unique due to its combination of an amino acid and an angiotensin II receptor blocker, potentially offering additional benefits in terms of bioavailability and therapeutic effects. Its specific structure and combination may provide unique advantages in certain clinical scenarios compared to other angiotensin II receptor blockers .

Actividad Biológica

Alanine Valsartan is a compound that combines the amino acid alanine with the angiotensin receptor blocker valsartan. This combination aims to leverage the unique biological activities of both components to enhance therapeutic outcomes, particularly in cardiovascular and metabolic disorders. This article delves into the biological activities of this compound, supported by research findings, case studies, and data tables.

Valsartan is known for its role as an angiotensin II receptor blocker (ARB). It selectively inhibits the AT1 receptor, which is responsible for vasoconstriction and aldosterone secretion, thereby reducing blood pressure and improving heart failure symptoms .

Alanine , on the other hand, has been shown to activate AMP-activated protein kinase (AMPK) in hepatic cells, which plays a critical role in cellular energy homeostasis. Activation of AMPK can lead to improved glucose metabolism and lipid profiles, making alanine an attractive candidate for metabolic disease management .

2.1 Cardiovascular Effects

The combination of alanine and valsartan may enhance cardiovascular protection through the following mechanisms:

- Blood Pressure Reduction : Valsartan effectively lowers blood pressure by blocking angiotensin II effects .

- Cardiac Function Improvement : Studies indicate that valsartan can improve cardiac output and prevent ventricular hypertrophy .

2.2 Metabolic Effects

Alanine's activation of AMPK leads to:

- Improved Glucose Tolerance : Research shows that oral administration of alanine improves systemic glucose tolerance in mice, suggesting potential benefits for diabetes management .

- Lipid Metabolism Regulation : AMPK activation promotes fatty acid oxidation and reduces lipogenesis, contributing to better lipid profiles .

3.1 Case Studies

A notable case involved a 90-year-old female patient who developed liver injury while on sacubitril/valsartan therapy. The withdrawal of this medication led to the normalization of liver function, highlighting the importance of monitoring liver health in patients receiving ARBs like valsartan .

3.2 Clinical Trials

A double-blind clinical trial assessed valsartan's effects on hospitalized SARS-CoV-2 patients. The findings indicated that valsartan might mitigate severe outcomes related to COVID-19 by modulating the renin-angiotensin system .

4. Data Table

| Parameter | Alanine | Valsartan | This compound |

|---|---|---|---|

| Mechanism | Activates AMPK | Blocks AT1 receptor | Combines effects |

| Primary Use | Metabolic disorders | Hypertension, heart failure | Potentially enhances metabolic control |

| Clinical Evidence | Improves glucose tolerance | Reduces blood pressure | Not extensively studied yet |

| Side Effects | Minimal reported | Possible liver injury | Unknown |

5. Conclusion

The biological activity of this compound represents a promising area for further research, particularly in cardiovascular and metabolic health. While valsartan's established efficacy as an ARB is well-documented, alanine's role in activating AMPK adds a novel dimension that could enhance therapeutic strategies for managing conditions like hypertension and diabetes.

Future studies are necessary to fully elucidate the synergistic effects of this combination and to establish comprehensive clinical guidelines for its use.

Propiedades

IUPAC Name |

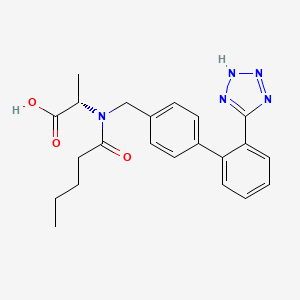

(2S)-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3/c1-3-4-9-20(28)27(15(2)22(29)30)14-16-10-12-17(13-11-16)18-7-5-6-8-19(18)21-23-25-26-24-21/h5-8,10-13,15H,3-4,9,14H2,1-2H3,(H,29,30)(H,23,24,25,26)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCDZSRVDUYPKU-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.